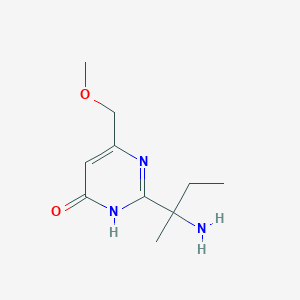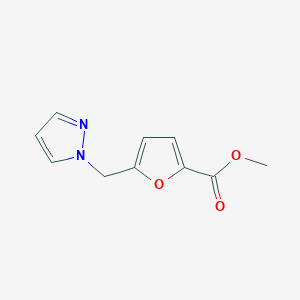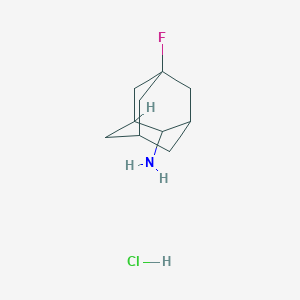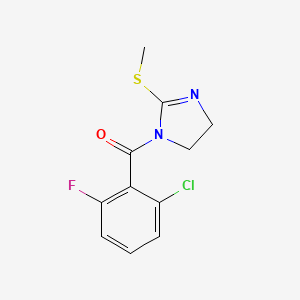
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one, also known as ABMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABMP is a pyrimidine derivative that has been synthesized using a unique method and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has shown potential applications in various scientific research fields. It has been studied for its anticancer, antiviral, and antibacterial properties. 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Additionally, 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation. 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has been shown to have minimal toxicity and side effects in animal studies. It has been reported to have low cytotoxicity towards normal cells, making it a promising candidate for cancer treatment. 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to have a low potential for drug-drug interactions, making it a suitable candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has also been shown to have good solubility in water and organic solvents, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is its limited availability, which can hinder its use in larger-scale experiments.
Direcciones Futuras
There are several future directions for 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one research. One possible direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the investigation of 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one's potential applications in other fields, such as neurodegenerative diseases and inflammation. Further studies are also needed to fully understand the mechanism of action of 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one and its potential for clinical use.
Conclusion:
In conclusion, 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a novel compound that has shown promising results in scientific research. It has potential applications in various fields, including cancer treatment, antiviral and antibacterial therapy. 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has minimal toxicity and side effects, making it a suitable candidate for combination therapy. However, further studies are needed to fully understand its mechanism of action and potential for clinical use.
Métodos De Síntesis
The synthesis of 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves the condensation of 2-amino-2-methylpropan-1-ol with methoxymethyl isocyanide followed by cyclization with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions to obtain 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one. The synthesis method is a multistep process that requires careful attention to detail and precise control of reaction conditions. The purity of the final product is critical for its use in scientific research applications.
Propiedades
IUPAC Name |
2-(2-aminobutan-2-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-4-10(2,11)9-12-7(6-15-3)5-8(14)13-9/h5H,4,6,11H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKANWXDINGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide](/img/structure/B2918642.png)
![N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2918644.png)


![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)
![(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide](/img/structure/B2918650.png)
![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)
![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)

